![molecular formula C15H21N3O B2498047 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034266-02-7](/img/structure/B2498047.png)

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

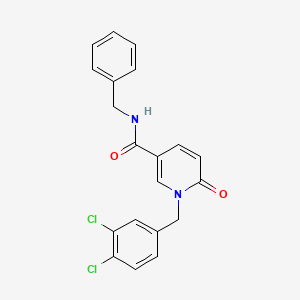

The compound belongs to a class of chemicals that includes pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been subjects of interest in the synthesis of heterocyclic compounds due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

Synthesis of pyrazolo[1,5-a]pyridine derivatives often involves reactions of enaminones with various reagents to form novel heterocyclic compounds. One such example is the reaction of enaminone with malononitrile, cyanothioacetamide, or benzoylacetonitrile, leading to the formation of compounds with potential antimicrobial activity (Al-Omran & El-Khair, 2005). Another approach involves the catalyst-free synthesis of benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement (Liu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds often features a pyrazolo[1,5-a]pyridine core with various substitutions, which can significantly influence their physical and chemical properties. For instance, the synthesis and characterization of a specific research chemical showed the importance of the pyrazole core and the impact of substituents on the molecule's behavior (McLaughlin et al., 2016).

科学的研究の応用

Heterocyclic Synthesis

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide plays a significant role in the synthesis of various heterocyclic compounds. Research has explored its utility in synthesizing azolopyrimidines, azolopyridines, and quinolines, highlighting its potential in the field of organic chemistry and drug discovery. These heterocyclic compounds are crucial in the development of new pharmaceuticals and materials due to their diverse biological activities (Almazroa, Elnagdi, & El‐Din, 2004).

Antimicrobial Activity

Studies have also focused on the antimicrobial properties of derivatives synthesized from this compound. The synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, which exhibit potent antibacterial and antifungal activities, is one such application. This is particularly relevant in the search for new antimicrobial agents in the face of rising antibiotic resistance (Hafez, Alshammari, & El-Gazzar, 2015).

Anticancer Research

The compound has been used in the synthesis of novel pyrazolopyrimidines derivatives with potential anticancer and anti-5-lipoxygenase activities. This indicates its potential as a precursor in developing new anticancer agents, contributing to the ongoing research in cancer treatment and drug design (Rahmouni et al., 2016).

Synthesis of Novel Heterocyclic Derivatives

Enaminones derived from this compound have been utilized in the synthesis of novel heterocyclic derivatives, including pyrazolo[1,5-a]pyrimidines and isoxazole derivatives. These compounds have shown varying degrees of antimicrobial and antifungal activity, underlining the compound's versatility in synthesizing biologically active molecules (Al-Omran & El-Khair, 2005).

Antitumor and Antimicrobial Activities

Further research includes the synthesis of N-arylpyrazole-containing enaminones and their subsequent reaction with various compounds to produce derivatives with antitumor and antimicrobial activities. This showcases the compound's role in producing biologically active substances that can be potentially used in medical treatment (Riyadh, 2011).

Catalytic Applications

The compound has been used in catalytic reactions to synthesize diverse heterocyclic derivatives like tetrahydrofuran, dioxolane, and oxazoline derivatives. This illustrates its application in advanced organic synthesis and catalysis (Bacchi et al., 2005).

Antioxidant, Antitumor, and Antimicrobial Activities

Another study reports on the synthesis of pyrazolopyridine derivatives and their evaluation for antioxidant, antitumor, and antimicrobial activities. This further confirms the compound's utility in developing new therapeutic agents (El‐Borai et al., 2013).

Potassium-Competitive Acid Blockers

The compound has also been explored for synthesizing 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers, showcasing its potential in developing treatments for acid-related disorders (Palmer et al., 2007).

作用機序

Target of Action

Compounds with a similar structure, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, have been used as scaffolds in drug research . These compounds are often used as building blocks for medicinal chemistry, indicating that they may interact with a variety of biological targets .

Mode of Action

It’s known that the introduction of different substituents in different positions of the pyrazole and/or piperazine rings can influence the compound’s activity . This suggests that the compound may interact with its targets in a manner that depends on its specific structural modifications .

Biochemical Pathways

Compounds with similar structures have been shown to have noticeable intracellular in vitro anti-tubercular activity against infected murine macrophages . This suggests that the compound may interact with biochemical pathways related to immune response and cellular defense mechanisms .

Pharmacokinetics

It’s worth noting that similar compounds have shown very low solubility in different media and poor intrinsic clearance values in both mice and human microsomes . These factors could potentially impact the bioavailability of the compound .

Result of Action

Similar compounds have shown noticeable intracellular in vitro anti-tubercular activity against infected murine macrophages . This suggests that the compound may have potential antimicrobial effects .

将来の方向性

The future directions for research on “N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide” and related compounds are likely to involve further exploration of their medicinal chemistry potential. This could include the development of new synthetic routes, the design of new derivatives with improved properties, and the investigation of their biological activity .

特性

IUPAC Name |

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c19-15(12-6-2-1-3-7-12)16-10-13-11-17-18-9-5-4-8-14(13)18/h1-2,11-12H,3-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNCSCVDEBKJHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)C3CCC=CC3)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2497965.png)

![Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride](/img/structure/B2497966.png)

![(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2497968.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2497969.png)

![ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2497979.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497981.png)

![3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497982.png)

![N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B2497985.png)